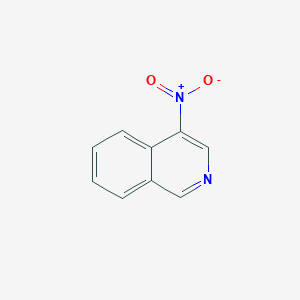![molecular formula C26H26ClN5O2 B1589755 4-氯-3-(5-甲基-3-((4-(2-(吡咯啉-1-基)乙氧基)苯基)氨基)苯并[e][1,2,4]三嗪-7-基)酚 CAS No. 867334-05-2](/img/structure/B1589755.png)
4-氯-3-(5-甲基-3-((4-(2-(吡咯啉-1-基)乙氧基)苯基)氨基)苯并[e][1,2,4]三嗪-7-基)酚
描述
TG-100572 is a multi-targeted kinase inhibitor known for its ability to inhibit receptor tyrosine kinases and Src kinases. It has shown significant potential in inhibiting vascular endothelial growth factor receptors, fibroblast growth factor receptors, and platelet-derived growth factor receptors . This compound has been studied extensively for its applications in treating diseases such as age-related macular degeneration and other conditions involving pathological angiogenesis .
科学研究应用
TG-100572 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cell proliferation, apoptosis, and angiogenesis.
Medicine: Explored as a potential therapeutic agent for treating diseases such as age-related macular degeneration and cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies.
作用机制
TG-100572 exerts its effects by inhibiting multiple kinase targets, including vascular endothelial growth factor receptors, fibroblast growth factor receptors, and platelet-derived growth factor receptors. It blocks the phosphorylation of these receptors, thereby inhibiting downstream signaling pathways involved in cell proliferation, migration, and angiogenesis . This multi-targeted approach makes TG-100572 a potent inhibitor of pathological angiogenesis and tumor growth .
Similar Compounds:
Telatinib: An inhibitor of vascular endothelial growth factor receptors and platelet-derived growth factor receptors.
Brivanib: An inhibitor of vascular endothelial growth factor receptor 2 and fibroblast growth factor receptor 1.
R1530: A multikinase inhibitor with antineoplastic and antiangiogenesis activities.
Uniqueness: TG-100572 stands out due to its broad spectrum of kinase inhibition, targeting multiple receptors with high potency. This makes it a versatile compound for studying various signaling pathways and developing therapeutic strategies for diseases involving abnormal angiogenesis and cell proliferation .
准备方法
Synthetic Routes and Reaction Conditions: TG-100572 is synthesized through a series of chemical reactions involving the derivatization of phenolic moieties. The synthesis typically involves the formation of an ester, which is then hydrolyzed to release the active compound . The reaction conditions often include the use of esterases, which are abundant in mammalian tissues, to facilitate the hydrolysis process .
Industrial Production Methods: Industrial production of TG-100572 involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for research and potential therapeutic applications .
化学反应分析
Types of Reactions: TG-100572 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound .
属性
IUPAC Name |
4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O2/c1-17-14-18(22-16-20(33)6-9-23(22)27)15-24-25(17)29-26(31-30-24)28-19-4-7-21(8-5-19)34-13-12-32-10-2-3-11-32/h4-9,14-16,33H,2-3,10-13H2,1H3,(H,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSSMEORRLJZLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
867334-05-2 | |
| Record name | TG 100572 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867334052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1589673.png)
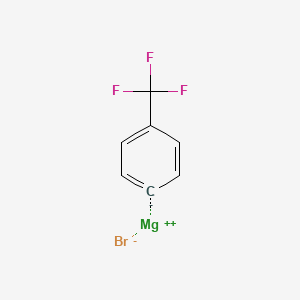
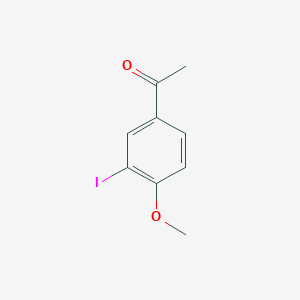
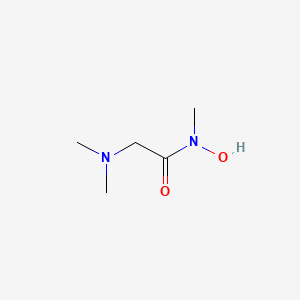
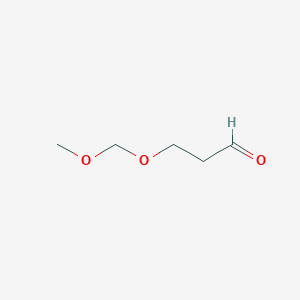

![Benzo[b]thiophene-7-ol](/img/structure/B1589685.png)

